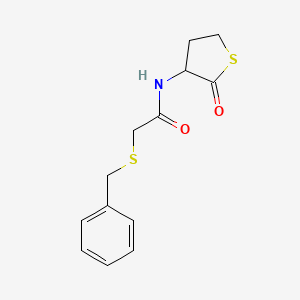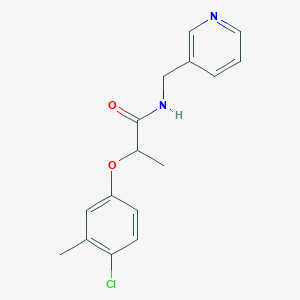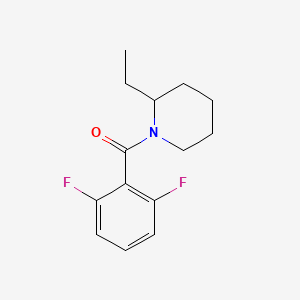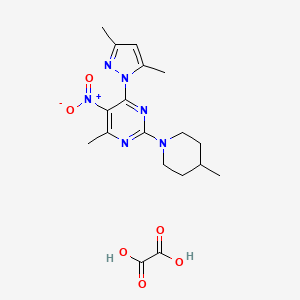![molecular formula C21H20O5 B4057393 methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate CAS No. 670243-43-3](/img/structure/B4057393.png)
methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate
Overview
Description
Preparation Methods
The synthesis of methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . This method is commonly used in laboratory settings. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
Chemical Reactions Analysis
Methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate involves its interaction with various molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit bacterial enzymes, leading to antimicrobial effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate can be compared with similar compounds such as:
Methyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate: This compound has a similar structure but differs in the position of the methyl groups on the chromenone core.
Coumarin derivatives: Other coumarin derivatives, such as 7-hydroxy-4-methylcoumarin, share similar biological activities but differ in their chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-phenyl-2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-12-10-16(18-13(2)14(3)20(22)26-17(18)11-12)25-19(21(23)24-4)15-8-6-5-7-9-15/h5-11,19H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAJDWSBAZMYBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401149809 | |
| Record name | Methyl α-[(3,4,7-trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401149809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
670243-43-3 | |
| Record name | Methyl α-[(3,4,7-trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=670243-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl α-[(3,4,7-trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401149809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [4-(5-acetyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-chloro-6-ethoxyphenoxy]acetate](/img/structure/B4057318.png)
![1-(2-chlorobenzyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4057325.png)
![N-(2-chlorophenyl)-3-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}propanamide](/img/structure/B4057328.png)
![5,6-DIMETHYL 7-(5-BROMO-2-HYDROXYPHENYL)-2-OXO-2H,3H,7H-THIOPYRANO[2,3-D][1,3]THIAZOLE-5,6-DICARBOXYLATE](/img/structure/B4057342.png)
![2-cyclohexyl-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4057344.png)
![Methyl 4-({[2-(thien-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B4057349.png)



![2-[3-(4-methoxyphenyl)-3-phenylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4057380.png)
![N-(3-chloro-4-fluorophenyl)-3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B4057384.png)
![methyl 11-(6-chloro-1,3-benzodioxol-5-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4057388.png)
![N-[2-(butan-2-yl)phenyl]-3-methyl-2-nitrobenzamide](/img/structure/B4057398.png)

